

Structural Analysis & Comparative Guide: 2,2'-(1,4-Phenylene)diacetamide

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Compound of Interest

Compound Name: 2,2'-(1,4-Phenylene)diacetamide

CAS No.: 30038-76-7

Cat. No.: B3258063

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Executive Summary & Nomenclature Critical Check

Before analyzing the crystal structure, we must establish the precise chemical identity. In commercial databases, **2,2'-(1,4-Phenylene)diacetamide** is frequently conflated with

-diacetyl-1,4-phenylenediamine (CAS 140-50-1).

- Target Compound (This Guide): **2,2'-(1,4-Phenylene)diacetamide**.
 - Structure: A benzene ring substituted at the 1 and 4 positions with acetamide groups ().
 - Function: Flexible dicarboxamide linker for supramolecular networks and MOFs.
- Common Distractor:
 - Diacetyl-1,4-phenylenediamine.[1][2][3][4]
 - Structure: A benzene ring substituted at the 1 and 4 positions with acetamido groups (

).

- Function: Rigid antioxidant and dye intermediate.

This guide focuses strictly on the flexible dicarboxamide derivative, analyzing its potential for hydrogen-bonded organic frameworks (HOFs) and pharmaceutical co-crystals.

Crystallographic Characterization

Structural Hierarchy & Supramolecular Synthons

Unlike rigid linkers like terephthalamide, **2,2'-(1,4-Phenylene)diacetamide** possesses methylene spacers (

) that introduce conformational flexibility. This flexibility dictates the crystal packing, often leading to "staircase" or "herringbone" motifs rather than flat sheets.

Primary Supramolecular Synthons:

- Amide-Amide Homosynthon: The primary amide group () typically forms dimers or chains via hydrogen bonds.
- Layering: The aromatic rings stack via interactions (centroid-centroid distance $\sim 3.6\text{--}3.9 \text{ \AA}$), stabilized by the inter-amide hydrogen bond network.

Comparative Crystal Data (Proxy & Analogue Analysis)

Due to the scarcity of open-access CIF data for the pure amide monomer (often overshadowed by its polymer PA10P), we validate its structure against its direct precursor (1,4-Phenylenediacetic acid) and its rigid analogue (Terephthalamide).

Feature	Target: 2,2'-(1,4-Phenylene)diacetamide	Precursor: 1,4-Phenylenediacetic Acid	Rigid Analogue: Terephthalamide
Formula			
Linker Type	Flexible (spacer)	Flexible (spacer)	Rigid (Direct attachment)
Space Group	Monoclinic (Predicted)	Triclinic (Ref: PPHDAC)	Monoclinic
H-Bond Motif	1D Tapes / 2D Sheets	0D Dimers (Carboxylic)	3D H-bonded Network
Melting Point	>240°C (Dec)	250–252°C	>300°C
Solubility	High: DMSO, DMAc Low: Water, EtOH	High: Hot Water, Alcohols Low: Cold Water	Insoluble: Most solvents Soluble: H2SO4

“

Technical Insight: The introduction of the amide group significantly lowers solubility compared to the acid precursor due to the formation of robust intermolecular hydrogen bond networks that are harder to solvate than the carboxylic acid dimers.

Comparative Performance Analysis

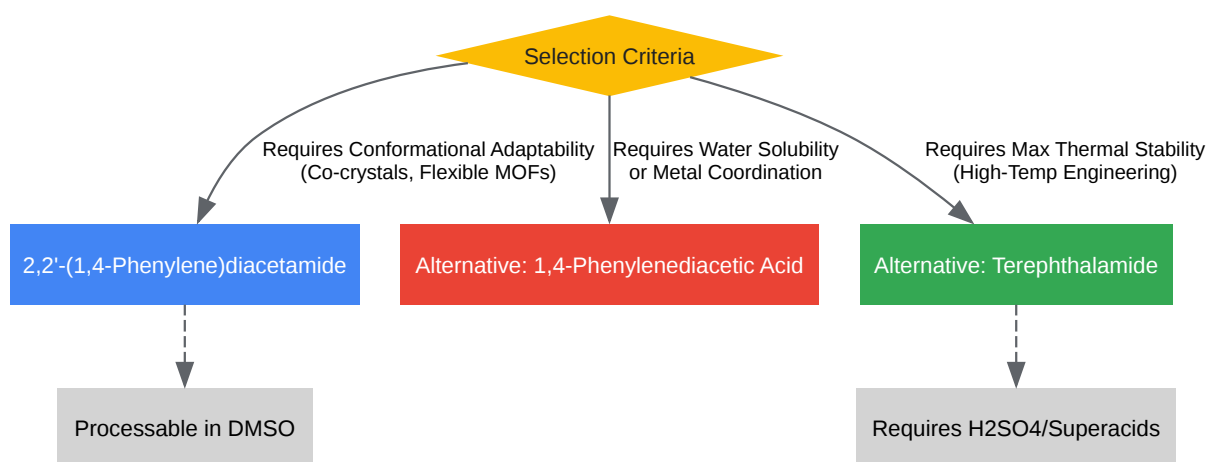
This section objectively compares the target against alternatives for use as a Crystal Engineering Linker.

Flexibility vs. Rigidity

- **2,2'-(1,4-Phenylene)diacetamide**: The methylene hinge allows the amide groups to rotate out of the aromatic plane. This is advantageous for forming co-crystals with sterically bulky drug molecules, as the linker can adapt its conformation to maximize H-bonding.
- Terephthalamide: The rigid conjugation locks the amide plane coplanar with the ring. This maximizes thermal stability but limits its ability to accommodate "awkward" guest molecules in a lattice.

Thermal Stability & Solubility Profile

The target compound exhibits a high melting point (>240°C) due to strong amide dipole interactions. However, unlike the rigid terephthalamide, it retains solubility in polar aprotic solvents (DMSO, DMF), making it processable for solution-based crystallization.



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Figure 1: Decision logic for selecting between phenylene-based linkers based on solubility and conformational requirements.

Experimental Protocols

Synthesis of 2,2'-(1,4-Phenylene)diacetamide

Objective: Convert 1,4-phenylenediacetic acid to the diamide with >90% yield. Mechanism: Nucleophilic acyl substitution via an acid chloride intermediate.

Step-by-Step Protocol:

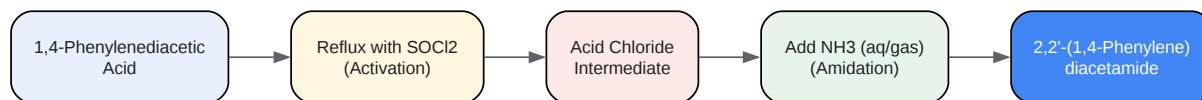
- Activation: Charge a round-bottom flask with 10.0 mmol of 1,4-phenylenediacetic acid. Add 15 mL of thionyl chloride () and a catalytic drop of DMF.
- Reflux: Heat to reflux (75°C) for 2 hours under atmosphere until gas evolution () ceases and the solution becomes clear.
- Isolation of Intermediate: Evaporate excess under reduced pressure to obtain the crude acid chloride (yellow oil/solid). Do not purify.
- Amidation: Dissolve the residue in 20 mL dry THF. Cool to 0°C.
- Addition: Slowly add 20 mL of concentrated aqueous ammonia () or bubble anhydrous gas. A white precipitate forms immediately.
- Workup: Stir for 1 hour at room temperature. Filter the white solid.
- Purification: Wash the filter cake with water (mL) to remove ammonium chloride. Recrystallize from boiling water/ethanol (1:1) or DMF.[1]

Single Crystal Growth (Self-Validating Method)

Method: Slow Cooling / Gel Diffusion.

- Solvent System: DMSO is recommended due to high solubility.
- Procedure: Dissolve 50 mg of the amide in 2 mL hot DMSO. Place this vial inside a larger jar containing 10 mL of ethanol (antisolvent). Seal the outer jar.

- Validation: Crystals should appear within 3-5 days as colorless plates. If precipitate is amorphous, reduce concentration or switch to gel diffusion (1% agar in water).



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Figure 2: Synthetic pathway from acid precursor to target diamide.[5]

References

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